molecular formula C22H24ClNO B13764990 N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride CAS No. 67031-40-7

N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride

Cat. No.: B13764990
CAS No.: 67031-40-7
M. Wt: 353.9 g/mol
InChI Key: XRHNSYXWKBLPCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride typically involves a multi-step synthetic route. One common method starts with dibenzylamine, which undergoes a series of reactions including hydroxylation and subsequent hydrochloride formation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an amine .

Scientific Research Applications

N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

67031-40-7

Molecular Formula

C22H24ClNO

Molecular Weight

353.9 g/mol

IUPAC Name

dibenzyl-(2-hydroxy-2-phenylethyl)azanium;chloride

InChI

InChI=1S/C22H23NO.ClH/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22,24H,16-18H2;1H

InChI Key

XRHNSYXWKBLPCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[NH+](CC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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